An In-depth Technical Guide to the Molecular Weight and Structural Characterization of 3,3'-Diindolylmethane (DIM)
An In-depth Technical Guide to the Molecular Weight and Structural Characterization of 3,3'-Diindolylmethane (DIM)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Diindolylmethane (DIM) is a natural compound formed during the acid-catalyzed digestion of indole-3-carbinol, which is abundant in cruciferous vegetables like broccoli, cabbage, and kale.[1][2] It has garnered significant scientific interest for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties.[1][3][4] This guide provides a comprehensive overview of the analytical methodologies used to determine the molecular weight and elucidate the structure of DIM, critical for its identification, purity assessment, and further development in pharmaceutical and nutraceutical applications.
It is important to note a discrepancy in the Chemical Abstracts Service (CAS) number sometimes associated with this compound. While the topic mentions CAS 3832-88-0, the universally recognized and correct CAS number for 3,3'-Diindolylmethane is 1968-05-4 .[1][3][5][6] This guide will exclusively refer to the properties and characterization of the compound associated with CAS 1968-05-4.
Molecular Weight Determination
The determination of a precise molecular weight is a fundamental step in the characterization of any chemical compound. For 3,3'-Diindolylmethane, this is achieved through both theoretical calculations and experimental analysis.
Theoretical Molecular Weight
The molecular formula for 3,3'-Diindolylmethane is C₁₇H₁₄N₂.[1][3][5][6] The theoretical (monoisotopic) molecular weight is calculated by summing the masses of the most abundant isotopes of each atom in the molecule.
| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |
| Carbon (C) | 17 | 12.000000 | 204.000000 |
| Hydrogen (H) | 14 | 1.007825 | 14.10955 |
| Nitrogen (N) | 2 | 14.003074 | 28.006148 |
| Total | 246.1157 |
The average molecular weight, which considers the natural abundance of all isotopes, is approximately 246.31 g/mol .[1][5][6]
Experimental Molecular Weight Determination: Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule.[7]
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation: A dilute solution of 3,3'-Diindolylmethane is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source and a time-of-flight (TOF) mass analyzer is used.
-
Analysis: The sample solution is introduced into the ESI source, where it is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode. The ions are then accelerated into the TOF mass analyzer, and their m/z is determined based on their flight time to the detector.
Data Presentation: Theoretical vs. Experimental Mass
| Ion | Theoretical m/z | Experimental m/z |
| [C₁₇H₁₄N₂ + H]⁺ | 247.1233 | 247.1231 (typical) |
The close agreement between the theoretical and experimental m/z values confirms the elemental composition of 3,3'-Diindolylmethane.
Caption: Workflow for Molecular Weight Determination by ESI-TOF Mass Spectrometry.
Structural Characterization
While mass spectrometry confirms the elemental composition, spectroscopic techniques are necessary to elucidate the chemical structure of 3,3'-Diindolylmethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: A few milligrams of 3,3'-Diindolylmethane are dissolved in a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
-
Data Acquisition: Standard pulse sequences are used to obtain ¹H and ¹³C NMR spectra.
¹H NMR Spectral Data
The ¹H NMR spectrum of 3,3'-Diindolylmethane in DMSO-d₆ typically shows the following characteristic signals[7]:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.75 | broad singlet | 2H | N-H of indole rings |
| ~7.53 | doublet | 2H | Aromatic protons |
| ~7.29 | doublet | 2H | Aromatic protons |
| ~7.11-7.00 | multiplet | 2H | Aromatic protons |
| ~6.98 | multiplet | 2H | Aromatic protons |
| ~4.1 (approx.) | singlet | 2H | Methylene bridge (-CH₂-) |
Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.
Caption: Workflow for Structural Elucidation by NMR Spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation: A small amount of 3,3'-Diindolylmethane is finely ground with dry potassium bromide (KBr).
-
Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.
-
Analysis: The KBr pellet is placed in the sample holder of an IR spectrometer, and the spectrum is recorded.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3400 | N-H stretch | Indole N-H |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2920 | C-H stretch | Methylene (-CH₂-) |
| ~1600, ~1450 | C=C stretch | Aromatic ring |
| ~740 | C-H bend | Ortho-disubstituted benzene |
X-ray Crystallography
For an unambiguous determination of the three-dimensional structure of a molecule in the solid state, single-crystal X-ray diffraction is the gold standard. Studies have shown that 3,3'-Diindolylmethane can exist in different polymorphic forms, which are distinct crystalline structures of the same compound.[8] For instance, two polymorphs have been identified with monoclinic and orthorhombic crystal systems, where the DIM molecule adopts twisted and half-chair conformations, respectively.[8]
Summary and Conclusion
The comprehensive characterization of 3,3'-Diindolylmethane (CAS 1968-05-4) relies on a combination of analytical techniques. Mass spectrometry confirms its elemental composition and provides an accurate molecular weight. NMR spectroscopy is indispensable for elucidating its detailed chemical structure and the connectivity of its atoms. IR spectroscopy serves as a rapid method to identify key functional groups. Finally, X-ray crystallography can reveal the precise three-dimensional arrangement of the molecule in the solid state. The application of these orthogonal analytical methods provides a self-validating system for the unequivocal identification and structural characterization of 3,3'-Diindolylmethane, which is essential for its development as a therapeutic or health-promoting agent.
References
-
Chem-Impex. 3,3'-Diindolylmethane. [Link]
-
PubChem. 3,3'-Diindolylmethane. [Link]
-
Andivarapu, B. N., et al. (2021). 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans. Drug Metabolism and Disposition, 49(8), 694-705. [Link]
-
PapChem Lifesciences. 3,3′-Diindolylmethane (DIM) CAS 1968-05-4. [Link]
-
Struga, M., et al. (2009). Novel 3,3'-diindolylmethane derivatives: synthesis and cytotoxicity, structural characterization in solid state. European Journal of Medicinal Chemistry, 44(10), 4001-4008. [Link]
-
Wolska, I., et al. (2016). Polymorphism and Thermal Stability of Natural Active Ingredients. 3,3′-Diindolylmethane (Chemopreventive and Chemotherapeutic) Studied by a Combined X-ray, 1H–14N NMR-NQR, Differential Scanning Calorimetry, and Solid-State DFT/3D HS/QTAIM/RDS Computational Approach. Crystal Growth & Design, 16(7), 3846-3859. [Link]
-
Wikipedia. 3,3'-Diindolylmethane. [Link]
-
Vermillion-Maier, M., et al. (2021). 3,3'-Diindolylmethane Exhibits Significant Metabolism After Oral Dosing in Humans. Pacific Northwest National Laboratory. [Link]
-
D'yakonov, V. A., et al. (2022). A facile and sensitive HPLC-MS/MS method for quantification of 3,3'-diindolylmethane in plasma samples. Biomedical Chromatography, 36(3), e5296. [Link]
-
ResearchGate. Chemical structure of 3,3'-diindolylmethane (DIM) (A), its precursor... [Link]
-
CAS Common Chemistry. Imidazole. [Link]
-
Supplementary Information. [Link]
-
Health Canada. 3,3'-DIINDOLYLMETHANE (DIM). [Link]
-
Wang, Y., et al. (2023). 3,3′-Diindolylmethane Ameliorates Metabolism Dysfunction-Associated Fatty Liver Disease via AhR/p38 MAPK Signaling. International Journal of Molecular Sciences, 24(13), 10809. [Link]
-
Fan, S., et al. (2013). DIM (3,3′-diindolylmethane) confers protection against ionizing radiation by a unique mechanism. Proceedings of the National Academy of Sciences, 110(46), 18556-18561. [Link]
-
Wang, Y., et al. (2014). 3,3′-Diindolylmethane: A Promising Sensitizer of γ-Irradiation. Journal of Cancer, 5(8), 654-661. [Link]
-
Tucci, P., et al. (2023). The Plant Derived 3-3′-Diindolylmethane (DIM) Behaves as CB2 Receptor Agonist in Prostate Cancer Cellular Models. International Journal of Molecular Sciences, 24(4), 3629. [Link]
-
Cheméo. Chemical Properties of 1H-1,2,4-Triazole (CAS 288-88-0). [Link]
-
CAS Common Chemistry. BOC-L-glutamine. [Link]
-
NQAC Dublin. Technical Data Sheets. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 3,3'-Diindolylmethane - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. 3,3′-Diindolylmethane: A Promising Sensitizer of γ-Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3,3'-Diindolylmethane | C17H14N2 | CID 3071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,3′-Diindolylmethane (DIM) CAS 1968-05-4 | Manufacturer & Suppliers Europe & Aisa [papchemlifesciences.com]
- 7. 3,3′-Diindolylmethane Exhibits Significant Metabolism after Oral Dosing in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
